Hydrocortisone 21-retinoate

Description

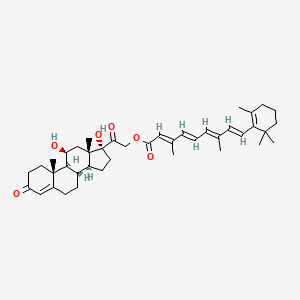

Hydrocortisone 21-retinoate is a synthetic glucocorticoid derivative formed by esterifying hydrocortisone (cortisol) at the 21-hydroxyl position with retinoic acid. These esters are designed to modulate solubility, bioavailability, and receptor binding while retaining anti-inflammatory and immunosuppressive activity . Retinoic acid, a vitamin A derivative, may confer additional pharmacological effects, such as modulating cell differentiation and inflammation, though this remains speculative without direct data.

Properties

CAS No. |

61319-34-4 |

|---|---|

Molecular Formula |

C41H56O6 |

Molecular Weight |

644.9 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C41H56O6/c1-26(13-16-32-28(3)12-9-19-38(32,4)5)10-8-11-27(2)22-36(45)47-25-35(44)41(46)21-18-33-31-15-14-29-23-30(42)17-20-39(29,6)37(31)34(43)24-40(33,41)7/h8,10-11,13,16,22-23,31,33-34,37,43,46H,9,12,14-15,17-21,24-25H2,1-7H3/b11-8+,16-13+,26-10+,27-22+/t31-,33-,34-,37+,39-,40-,41-/m0/s1 |

InChI Key |

VPBZTLZLUVHTMV-WBHTVYPUSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrocortisone 21-retinoate typically involves the esterification of hydrocortisone with retinoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone 21-retinoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more active metabolites.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, potentially enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more potent anti-inflammatory metabolites, while reduction can produce derivatives with altered pharmacokinetic properties .

Scientific Research Applications

Hydrocortisone 21-retinoate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study esterification and other organic reactions.

Biology: Investigated for its effects on cellular processes such as differentiation and apoptosis.

Medicine: Explored for its potential in treating inflammatory skin conditions and promoting skin regeneration.

Industry: Utilized in the formulation of advanced skincare products due to its combined anti-inflammatory and regenerative properties

Mechanism of Action

Hydrocortisone 21-retinoate exerts its effects through multiple pathways:

Glucocorticoid Receptor Binding: Hydrocortisone binds to glucocorticoid receptors, leading to the inhibition of inflammatory mediators such as phospholipase A2 and NF-kappa B.

Retinoic Acid Receptor Activation: Retinoic acid binds to retinoic acid receptors, promoting gene expression related to cell differentiation and proliferation.

Combined Effects: The dual action of hydrocortisone and retinoic acid results in potent anti-inflammatory and regenerative effects, making it effective in treating various skin conditions

Comparison with Similar Compounds

Structural and Chemical Properties

Hydrocortisone derivatives esterified at the 21-position exhibit distinct physicochemical profiles:

| Compound | Molecular Formula | Molecular Weight | Key Modifications | Solubility Profile |

|---|---|---|---|---|

| Hydrocortisone | C₂₁H₃₀O₅ | 362.46 g/mol | Native glucocorticoid | Low water solubility |

| Hydrocortisone 21-acetate | C₂₃H₃₂O₆ | 404.50 g/mol | 21-acetyl ester | Improved lipophilicity |

| Hydrocortisone 21-butyrate | C₂₅H₃₆O₆ | 432.55 g/mol | 21-butyryl ester | Enhanced dermal absorption |

| Hydrocortisone 21-phosphate dimer | C₄₂H₅₉O₁₂P | 786.90 g/mol | Phosphate ester dimer | High water solubility |

| Hydrocortisone 21-retinoate (inferred) | Not available | ~600–650 g/mol (est.) | 21-retinoyl ester | Likely lipophilic with retinoid activity |

- Hydrocortisone 21-acetate : Widely used in topical formulations due to its moderate lipophilicity, balancing skin penetration and stability .

- Hydrocortisone 21-butyrate : Demonstrates superior dermal absorption compared to acetate, attributed to the longer aliphatic chain .

- Hydrocortisone 21-phosphate dimer: Engineered for aqueous solubility, enabling intravenous or ophthalmic use .

- This compound: Expected to combine glucocorticoid activity with retinoic acid’s effects on cellular differentiation, though clinical data are lacking.

Pharmacological Activity and Receptor Interactions

- Receptor Affinity: Hydrocortisone derivatives primarily target glucocorticoid receptors (GR) and androgen receptors (AR). Esterification at the 21-position can alter receptor binding kinetics. For example, novel 21-ester derivatives synthesized by Gyula Schneider’s group showed dual AR/GR antagonism, suggesting structural modifications enhance receptor selectivity .

- Anti-inflammatory Potency: Hydrocortisone 21-butyrate and 17-butyrate exhibit higher topical potency than hydrocortisone acetate, likely due to prolonged tissue retention . Prednicarbate (a non-halogenated 21-ester) showed efficacy comparable to betamethasone valerate under occlusion, surpassing hydrocortisone acetate in anti-inflammatory activity . this compound’s retinoic acid moiety may synergize with glucocorticoid activity to enhance anti-inflammatory or immunomodulatory effects, though this hypothesis requires validation.

Clinical and Preclinical Findings

- Topical Efficacy: Hydrocortisone 17-butyrate (0.1% cream) demonstrated superior efficacy in psoriasis and eczema compared to hydrocortisone acetate, with reduced systemic absorption . Prednicarbate’s anti-inflammatory activity was comparable to hydrocortisone buteprate but less potent than betamethasone valerate in non-occlusive applications .

- Systemic Effects :

Metabolic and Stability Considerations

- Ester Hydrolysis : 21-esters are typically prodrugs, requiring enzymatic hydrolysis to release active hydrocortisone. The rate of hydrolysis affects duration of action:

- Oxidative Stability: Retinoic acid’s susceptibility to oxidation may limit this compound’s shelf life, necessitating formulation optimization.

Q & A

Q. How can researchers assess the chemical stability of Hydrocortisone 21-retinoate in solid dosage formulations?

Methodological Answer: Stability testing should involve accelerated stress conditions (e.g., 50°C and 50% relative humidity for 3 months) to simulate long-term degradation. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying degradation products. For Hydrocortisone, a mobile phase of acetonitrile:water (60:40 v/v) and a C18 column achieved a retention time of ~3.28 minutes, with calibration curves validated for accuracy (R² ≥ 0.999) . Stress testing should include excipient compatibility studies to identify interactions affecting stability.

Q. What analytical methods are suitable for quantifying this compound in complex matrices like topical creams?

Methodological Answer: Solid-phase extraction (SPE) using Discovery DSC-Si cartridges followed by reversed-phase HPLC-UV is effective for isolating Hydrocortisone from lipid-rich formulations. Sample preparation should include filtration (0.22 µm syringe filters) to prevent column contamination. Chromatographic parameters (e.g., mobile phase composition, flow rate) must be optimized to resolve Hydrocortisone from excipients, as demonstrated in studies achieving clean chromatograms with distinct peaks .

Q. Which excipients are most compatible with Hydrocortisone derivatives in solid dosage forms?

Methodological Answer: Systematic compatibility studies using Hydrocortisone as a model compound identified lactose (filler), croscarmellose sodium (disintegrant), hydroxypropylmethylcellulose (binder), and stearic acid (glidant) as optimal. These excipients showed minimal degradation (<5%) under stress conditions. Researchers should replicate these studies for this compound, adjusting ratios based on ester-specific physicochemical properties .

Advanced Research Questions

Q. How can experimental design (DoE) optimize this compound formulation development?

Methodological Answer: Apply fractional factorial design to evaluate multiple variables (e.g., excipients, processing parameters) with minimal experiments. For Hydrocortisone, a 2³ factorial design tested 8 multi-component mixtures, identifying binders as the most significant factor influencing degradation (ANOVA, p < 0.05). Use Pareto charts to visualize excipient effects and eliminate incompatible components. Software like STATISTICA facilitates data analysis and randomization to reduce bias .

Q. How should researchers interpret contradictory clinical trial outcomes, such as inconclusive efficacy of Hydrocortisone in COVID-19 patients?

Methodological Answer: Negative results may arise from underpowered trials (e.g., early termination due to sample size limitations). In such cases, conduct post-hoc power analyses and meta-analyses to pool data from similar studies. For example, a meta-analysis of 8 randomized trials showed Hydrocortisone reduced mortality in severe pneumonia (OR: 0.75, 95% CI: 0.62–0.92), highlighting the importance of systematic reviews to resolve contradictions .

Q. What methodologies enable long-term stability prediction for this compound formulations?

Methodological Answer: Use the Arrhenius equation to extrapolate degradation rates from accelerated stability data. For Hydrocortisone, 3-month stress testing at 50°C/50% RH correlated with 24-month shelf-life at 25°C. Pair this with HPLC-MS to identify degradation pathways (e.g., ester hydrolysis, oxidation) specific to the retinoate moiety. Stability protocols should align with ICH guidelines for impurities (e.g., thresholds for unidentified degradants) .

Q. How can multi-variate data analysis enhance formulation robustness for Hydrocortisone derivatives?

Methodological Answer: Principal component analysis (PCA) and partial least squares regression (PLS-R) can correlate excipient properties (e.g., hydrophobicity, particle size) with stability outcomes. In Hydrocortisone studies, PCA revealed that hydrophilic fillers (lactose) minimized degradation compared to microcrystalline cellulose. Apply these models to this compound while accounting for ester-specific solubility and permeability .

Q. What strategies validate the bioanalytical methods for this compound in pharmacokinetic studies?

Methodological Answer: Follow FDA/ICH guidelines for method validation:

- Linearity: Test ≥6 concentrations (e.g., 1–100 µg/mL) with R² ≥ 0.995.

- Accuracy/Precision: Intra-day and inter-day variability should be <15% (20% for LLOQ).

- Specificity: Confirm no interference from plasma matrix or metabolites using HPLC-MS/MS. For Hydrocortisone, cross-validation with LC-MS improved sensitivity (LOQ: 0.1 ng/mL) in biological samples .

Key Takeaways

- DoE minimizes experimental runs while maximizing data utility for formulation optimization.

- Stress testing under accelerated conditions is critical for predicting shelf-life and excipient compatibility.

- Systematic reviews resolve contradictions in clinical data, particularly for underpowered trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.